2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid
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Overview
Description
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid is an organic compound that features both a nitrophenyl group and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the thioether linkage contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid typically involves the reaction of 4-nitrobenzyl chloride with thiobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiobenzoic acid acts as a nucleophile, displacing the chloride ion from the 4-nitrobenzyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction of the nitro group: 2-((2-(4-Aminophenyl)-2-oxoethyl)thio)benzoic acid.
Substitution reactions: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid involves its interaction with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The thioether linkage can also interact with proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
2-((2-(4-Aminophenyl)-2-oxoethyl)thio)benzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
2-((2-(4-Methylphenyl)-2-oxoethyl)thio)benzoic acid: A similar compound with a methyl group instead of a nitro group.
Uniqueness: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid is unique due to the presence of both a nitro group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-13(10-5-7-11(8-6-10)16(20)21)9-22-14-4-2-1-3-12(14)15(18)19/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDHNMGVRFIAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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